1-butyl-4-(phenylsulfonyl)piperazine
Overview
Description
1-Butyl-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a butyl group at one nitrogen atom and a phenylsulfonyl group at the other nitrogen atom. It is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-(phenylsulfonyl)piperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with butyl bromide to introduce the butyl group, followed by sulfonylation with phenylsulfonyl chloride. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-Butyl-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and function .
Comparison with Similar Compounds
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine: Known for its antiviral properties.
4-(Phenylsulfonyl)piperazine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 1-Butyl-4-(phenylsulfonyl)piperazine is unique due to the presence of both a butyl group and a phenylsulfonyl group on the piperazine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-butylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-3-9-15-10-12-16(13-11-15)19(17,18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQSOGJHOGZTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281032 | |
Record name | Piperazine, 1-butyl-4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107785-26-2 | |
Record name | Piperazine, 1-butyl-4-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107785-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-butyl-4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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